molecular formula C10H9F3N2O4 B13156067 2,2,2-Trifluoroethyl methyl(4-nitrophenyl)carbamate

2,2,2-Trifluoroethyl methyl(4-nitrophenyl)carbamate

Cat. No.: B13156067
M. Wt: 278.18 g/mol
InChI Key: DONSPTQCMIZPST-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl methyl(4-nitrophenyl)carbamate is a chemical compound with the molecular formula C10H9F3N2O4. It is known for its unique properties due to the presence of trifluoroethyl and nitrophenyl groups. This compound is used in various scientific research applications, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl methyl(4-nitrophenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethyl chloroformate with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

2,2,2-Trifluoroethyl methyl(4-nitrophenyl)carbamate is utilized in several research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoroethyl methyl(4-nitrophenyl)carbamate stands out due to its specific combination of trifluoroethyl and nitrophenyl groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C10H9F3N2O4

Molecular Weight

278.18 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-methyl-N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C10H9F3N2O4/c1-14(9(16)19-6-10(11,12)13)7-2-4-8(5-3-7)15(17)18/h2-5H,6H2,1H3

InChI Key

DONSPTQCMIZPST-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC(F)(F)F

Origin of Product

United States

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